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molecular formula C11H11NO3 B8311525 [4-(prop-2-enoylamino)phenyl] acetate

[4-(prop-2-enoylamino)phenyl] acetate

Cat. No. B8311525
M. Wt: 205.21 g/mol
InChI Key: UKABTHMPCYDAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431335B2

Procedure details

H2 is bubbled through a solution of 1 (280 mg, 1.54 mmol) and 10 mg of 10% Pd on carbon in 20 ml of MeOH for 1 hr. The catalyst is removed by filtration. Triethylamine (410 μl, 3.08 mmol) is added to the filtrate which was chilled on ice, then acryloyl chloride (250 μl, 3.08 mmol, Aldrich) in 10 ml of dry CH2Cl2 is added dropwise with stirring over 0.5 hr under Ar. The reaction is then allowed to return to ambient temperature, followed by 2 hr of stirring. Anion exchange resin (Bio-Rad, AG-MP1, OH−) (4 equivalents based on acryloyl chloride) is added, the mixture is filtered, and the filtrate is treated with sufficient cation exchange resin (Dowex, 50W×8, H+) to bring the mixture to neutrality (moist pH paper). The resin is removed by filtration, and the solvent is removed by rotary evaporation to yield an off-white solid (268 mg, 85%). ESI-MS (M+H)+: 206.1. 1H-NMR (acetone-d6) δ 9.15 (1H, br, NH), 7.78 (2H, d, J=9.0 Hz, NHCCH), 7.08 (2H, d, J=9.0 Hz, NHCCHCH), 6.55˜6.37 (2H, m, COCHCHH (anti to each other)), 5.75 (1H, dd, J=9.8 and 2.2 Hz, COCHCHH (syn to COCH)), 2.25 (3H, s, CH3).
Name
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
410 μL
Type
reactant
Reaction Step Two
Quantity
250 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11](=[O:13])[CH3:12])=[CH:6][CH:5]=1)([O-])=O.C(N(CC)CC)C.[C:21](Cl)(=[O:24])[CH:22]=[CH2:23]>CO.C(Cl)Cl.[Pd]>[C:21]([NH:1][C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11](=[O:13])[CH3:12])=[CH:6][CH:5]=1)(=[O:24])[CH:22]=[CH2:23]

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
410 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
250 μL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 0.5 hr under Ar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
was chilled on ice
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
WAIT
Type
WAIT
Details
followed by 2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
of stirring
ADDITION
Type
ADDITION
Details
Anion exchange resin (Bio-Rad, AG-MP1, OH−) (4 equivalents based on acryloyl chloride) is added
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
ADDITION
Type
ADDITION
Details
the filtrate is treated with sufficient cation exchange resin (Dowex, 50W×8, H+)
CUSTOM
Type
CUSTOM
Details
The resin is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C=C)(=O)NC1=CC=C(C=C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 268 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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